molecular formula C17H21NO2S B2354125 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide CAS No. 1706324-07-3

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2354125
CAS No.: 1706324-07-3
M. Wt: 303.42
InChI Key: YUEVCJHMXKYBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide is a synthetic organic compound of significant interest in modern medicinal chemistry research. This molecule incorporates a thiophene ring, a heterocyclic scaffold frequently employed in drug discovery due to its prevalence in compounds with diverse biological activities . The structure also features a 4-phenylbutanamide chain, a motif found in various pharmacologically active molecules . The integration of these features makes this compound a valuable intermediate for investigating structure-activity relationships (SAR), particularly in the development of new therapeutic agents. The primary research applications for this compound include its use as a key synthetic intermediate in the design and synthesis of novel chemical libraries. Researchers can utilize it to explore the effects of structural variation on biological activity, given the potential for modification at the thiophene, phenyl, and amide functionalities. Its structure suggests potential for probing targets where sulfur-containing and aryl-amides have shown relevance, such as in central nervous system (CNS) or oncological research . The presence of the methoxyether group further adds to its versatility, as such groups can influence a molecule's metabolic stability and binding affinity . This compound is intended for use by qualified laboratory researchers in in vitro settings only.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-20-16(15-10-11-21-13-15)12-18-17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,16H,5,8-9,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEVCJHMXKYBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCCC1=CC=CC=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

Procedure :

  • Aldehyde Preparation : Thiophene-3-carbaldehyde reacts with methoxyacetaldehyde diethyl acetal in acidic methanol (HCl, 0.1 M) to form 2-methoxy-2-(thiophen-3-yl)acetaldehyde.
  • Reduction : The aldehyde is treated with sodium cyanoborohydride and ammonium acetate in methanol (25°C, 12 h), yielding the amine (78% yield).

Analytical Data :

  • $$^1$$H NMR (400 MHz, CDCl₃) : δ 7.35 (dd, $$J = 5.0, 1.2$$ Hz, 1H, thiophene-H), 6.95–6.88 (m, 2H, thiophene-H), 3.72 (q, $$J = 6.4$$ Hz, 1H, CH), 3.42 (s, 3H, OCH₃), 2.85–2.75 (m, 2H, CH₂NH₂).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • 4-Phenylbutanoic acid (1.2 eq)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
  • Hydroxybenzotriazole (HOBt, 1.5 eq)
  • 2-Methoxy-2-(thiophen-3-yl)ethylamine (1.0 eq)
  • Dichloromethane (DCM), 0°C → room temperature, 24 h.

Workup :

  • Dilute with DCM, wash with 5% HCl, saturated NaHCO₃, and brine.
  • Dry over MgSO₄, concentrate, and purify via silica chromatography (hexane/ethyl acetate 3:1).

Yield : 86%
Purity (HPLC) : 99.1%
Melting Point : 112–114°C.

Schotten-Baumann Acylation

Procedure :

  • Convert 4-phenylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂, reflux, 2 h).
  • Add amine to the acid chloride in aqueous NaOH (10%) and dichloromethane (0°C, 1 h).

Yield : 79%
Advantage : Rapid reaction (<2 h), minimal byproducts.

Catalytic Hydrogenation of Nitro Precursors

Alternative Route :

  • Synthesize N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide from a nitro intermediate via Pd/C-mediated hydrogenation (H₂, 50 psi, 70°C, 4 h).

Conditions :

  • Catalyst: 10% Pd/C (0.1 eq)
  • Solvent: Ethanol
  • Yield : 92%
  • Selectivity : >99% (no over-reduction observed).

Optimization and Scalability

Solvent Screening

Solvent Yield (%) Purity (%)
DCM 86 99.1
THF 72 98.5
Ethyl Acetate 68 97.8

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl₃) : δ 7.30–7.18 (m, 5H, Ph-H), 7.12 (dd, $$J = 5.0, 1.2$$ Hz, 1H, thiophene-H), 6.85–6.78 (m, 2H, thiophene-H), 3.65 (q, $$J = 6.4$$ Hz, 1H, CH), 3.38 (s, 3H, OCH₃), 2.42 (t, $$J = 7.6$$ Hz, 2H, COCH₂), 2.10 (quin, $$J = 7.6$$ Hz, 2H, CH₂), 1.85 (quin, $$J = 7.6$$ Hz, 2H, CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₂₁NO₂S : 315.1290
  • Found : 315.1288 [M+H]⁺.

Industrial-Scale Considerations

Key Parameters :

  • Catalyst Recycling : Pd/C reused 5× without yield drop.
  • Cost Analysis :
    • Raw materials: $12.50/g
    • Purification: $3.20/g (chromatography vs. recrystallization).

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
Carbodiimide Coupling 86 99.1 High
Schotten-Baumann 79 98.3 Moderate
Hydrogenation 92 99.5 High

Recommendation : Carbodiimide coupling balances yield and practicality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The thiophene ring and phenyl group may facilitate binding to certain enzymes or receptors, modulating their activity. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with other thiophene-based derivatives and carboxamides. Key analogues include:

Compound Name Key Structural Differences Biological Activity/Properties Reference
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Chlorophenyl and isopropyl substituents Antimicrobial, antifungal
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Oxazolidinone and sulfonamide groups Likely CNS-targeted (unconfirmed)
Target Compound Methoxyethyl, unsubstituted phenylbutanamide Unknown (hypothesized analgesic/CNS effects)

Key Observations :

  • The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target compound may reduce its metabolic stability compared to halogenated analogues .
Physicochemical Properties
  • Solubility : The polar methoxy group enhances aqueous solubility compared to purely aromatic thiophene derivatives (e.g., unsubstituted thiophene-3-carboxamides) .
  • Hydrogen Bonding: The amide and methoxy groups enable hydrogen-bond donor/acceptor interactions, similar to patterns observed in supramolecular crystals of carboxamides .
  • Thermal Stability : The absence of bulky substituents (e.g., trifluoromethyl) may lower melting points relative to more rigid analogues .
Pharmacological Hypotheses

While direct studies on the target compound are absent, structural parallels suggest:

  • Analgesic Potential: Thiophene carboxamides are associated with cyclooxygenase (COX) inhibition in related compounds .
  • CNS Penetration : The methoxyethyl group resembles motifs in blood-brain barrier-permeable drugs, though this requires experimental validation .

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H21NO2S
Molecular Weight: 303.4 g/mol
CAS Number: 1706324-07-3

The compound features a thiophene ring, a phenyl group, and a butanamide moiety, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring: This can be achieved through methods like the Paal-Knorr synthesis.
  • Alkylation: The thiophene ring is alkylated with a suitable methoxyethyl halide.
  • Formation of the Butanamide Moiety: This involves reacting the intermediate with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine.

This compound's mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors. The structural features may facilitate binding and modulate enzyme activity, although detailed pathways remain under investigation.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity: Analogous compounds have shown potential in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Effects: Some studies suggest that related structures may exert anti-inflammatory effects through modulation of signaling pathways.
  • Neuroprotective Properties: Preliminary data indicate potential neuroprotective effects, warranting further exploration in neurodegenerative models.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, structural analogs have been tested for their effects on tubulin polymerization, showing significant cytotoxicity against resistant cancer cell lines .

CompoundCell Line TestedIC50 (µM)Mechanism
SMART-HPC-3<0.1Tubulin inhibition
SMART-FA375<0.1Tubulin inhibition

In Vivo Studies

In vivo efficacy studies using xenograft models have shown promising results for related compounds, indicating their potential for therapeutic use in oncology. For example, treatments resulted in tumor volume reductions without significant toxicity .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameStructural FeaturesNotable Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamideThiophene ring, methyl substitutionModerate anticancer activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamideThiophene ring, naphthalene substitutionEnhanced receptor affinity

Q & A

Basic: What synthetic routes are commonly employed for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide, and how is purification optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as thiophene-containing precursors. For example, analogous compounds are synthesized using coupling reactions (e.g., NIS/TMSOTf-mediated glycosylation for thiophene derivatives) followed by purification via column chromatography with mixed solvents like ethyl acetate/hexane or dichloromethane/methanol . Critical steps include quenching reactions with methanol or acetonitrile to stabilize intermediates and employing molecular sieves to control moisture. Yield optimization often requires iterative adjustments of reaction temperatures (e.g., cooling to -40°C for selectivity) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Answer:
Contradictions may arise due to variations in assay pH, solvent systems (e.g., DMSO vs. aqueous buffers), or cellular models. Methodological strategies include:

  • Dose-response normalization : Compare EC₅₀ values under standardized conditions.
  • Solvent controls : Assess solvent effects (e.g., DMSO toxicity) using vehicle-only experiments.
  • Orthogonal assays : Validate activity via fluorescence-based binding assays and SPR (surface plasmon resonance) to confirm target engagement .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in thiophene-derived sulfonamides .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.3 ppm), thiophene protons (δ ~6.8–7.5 ppm), and amide carbonyl (δ ~170 ppm) signals. For example, 4-phenylbutanamide derivatives show distinct aromatic proton splitting patterns .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies to optimize pharmacological profiles?

Answer:

  • Core modifications : Systematically vary the thiophene position (2- vs. 3-substitution) and methoxy group placement to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute the phenylbutanamide moiety with heterocycles (e.g., pyridine) to enhance solubility or metabolic stability.
  • In silico docking : Use tools like AutoDock to predict binding affinities to receptors (e.g., kinases), guided by crystallographic data of related compounds .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) using QSAR models .

Basic: What are the key solubility and stability considerations for this compound?

Answer:

  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but has limited aqueous solubility. Co-solvents like PEG-400 or cyclodextrin inclusion complexes can improve bioavailability .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to membrane receptors (e.g., GPCRs) using force fields like CHARMM or AMBER, incorporating lipid bilayer models .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs, as applied to thiophene-containing kinase inhibitors .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions to prioritize compounds with favorable pharmacokinetics .

Basic: How is chromatographic purity validated during synthesis?

Answer:

  • HPLC-DAD/UV : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve impurities. Purity ≥95% is typically required for biological testing .
  • TLC Monitoring : Employ silica gel plates with visualization under UV (254 nm) or iodine staining for real-time reaction tracking .

Advanced: What mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?

Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., hydrophobic vs. hydrogen bonding) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., proteases) to identify critical binding residues .

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